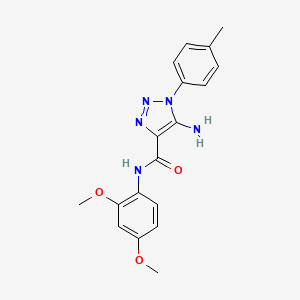![molecular formula C20H22N4O2 B5124258 1-phenyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5124258.png)
1-phenyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone, commonly known as PNU-282987, is a potent and selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.
Mecanismo De Acción
PNU-282987 acts as a selective agonist of α7 1-phenyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone, which are widely distributed in the central nervous system. Activation of α7 1-phenyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone leads to the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin, which are involved in cognitive function, mood regulation, and pain perception. PNU-282987 has been shown to enhance the activity of these neurotransmitters, leading to improved cognitive function, mood, and pain relief.
Biochemical and Physiological Effects:
PNU-282987 has been shown to have several biochemical and physiological effects. It has been shown to enhance synaptic plasticity, which is important for learning and memory. It has also been shown to increase the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote neuronal survival and growth. In addition, PNU-282987 has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of PNU-282987 is its high selectivity for α7 1-phenyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone, which reduces the risk of off-target effects. It is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of PNU-282987 is its poor solubility in water, which can make it difficult to administer in vivo. In addition, its effects on human subjects have not been extensively studied, and more research is needed to determine its safety and efficacy in clinical settings.
Direcciones Futuras
There are several future directions for the research of PNU-282987. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function and memory in animal models. Another area of interest is its potential use in the treatment of neuropathic pain, as it has been shown to have analgesic effects in animal models. Furthermore, more research is needed to determine its safety and efficacy in human subjects, as well as its potential use in combination with other drugs for the treatment of various neurological disorders.
Métodos De Síntesis
The synthesis of PNU-282987 involves several steps, including the reaction of 2-pyrrolidinone with 4-(2-pyridinyl)piperazine, followed by the addition of phenyl isocyanate. The final product is purified using column chromatography to obtain a white crystalline powder. The purity of the compound is confirmed using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) techniques.
Aplicaciones Científicas De Investigación
PNU-282987 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have antidepressant-like effects in animal models of depression. Furthermore, PNU-282987 has been investigated for its potential use in the treatment of neuropathic pain, inflammatory bowel disease, and sepsis.
Propiedades
IUPAC Name |
1-phenyl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c25-19-14-16(15-24(19)17-6-2-1-3-7-17)20(26)23-12-10-22(11-13-23)18-8-4-5-9-21-18/h1-9,16H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKPUWJBKREFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-dinitrophenyl)thio]thiophene](/img/structure/B5124176.png)
![ethyl {[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}acetate](/img/structure/B5124190.png)
![ethyl 6-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5124208.png)


![1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5124216.png)



![7-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5124242.png)
![N-{2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B5124243.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5124251.png)
![methyl 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5124253.png)